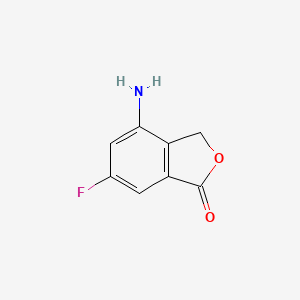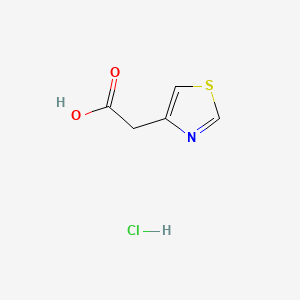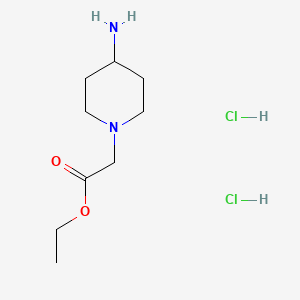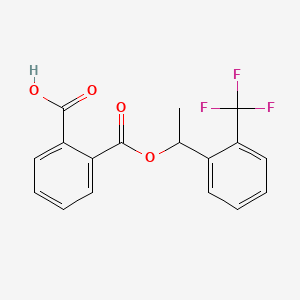
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid” is an organic compound with the molecular formula C17H13F3O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H13F3O4. It contains a benzoic acid moiety, an ethoxy carbonyl group, and a trifluoromethyl-substituted phenyl group . The exact 3D structure would require more specific data or computational chemistry analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The benzoic acid moiety can undergo typical carboxylic acid reactions, such as esterification and amide formation. The trifluoromethyl group can participate in various reactions due to its electron-withdrawing nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. It has a molecular weight of 338.2779296 . Other properties such as melting point, boiling point, solubility, and stability would require specific experimental data.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
One of the fundamental applications of this compound lies in its role as a building block in organic synthesis. For instance, derivatives of 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid have been used in Diels-Alder reactions to synthesize functionalized (trifluoromethyl)benzenes and -pyridines, showcasing its utility in constructing complex molecular architectures with trifluoromethyl groups (Volle & Schlosser, 2002). This highlights the compound's importance in introducing fluorinated motifs into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the unique properties conferred by trifluoromethyl groups.
Structural Studies
Structural elucidation of benzoic acid derivatives, including those related to 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid, has been achieved through techniques such as gas-phase electron diffraction and theoretical calculations. These studies provide insight into the conformations and electronic structures of such compounds, which is essential for understanding their reactivity and physical properties (Aarset et al., 2006).
Ligand Design and Metal Complexation
The complexing ability of derivatives of this compound has been explored in the context of forming metal complexes. For example, certain derivatives have been synthesized to serve as O,N,O-tridentate ligands, demonstrating their capability to chelate metal ions such as nickel(II) and copper(II) (Kudyakova et al., 2009). This application is pivotal in coordination chemistry and the development of catalytic systems.
Material Science and Supramolecular Chemistry
In material science, the incorporation of trifluoromethyl groups into benzoic acid derivatives affects the mesophase stability and self-assembly behavior of liquid crystals and supramolecular polymers. Studies have shown that semifluorination of alkyl groups in such compounds can dramatically stabilize hexagonal columnar mesophases, underscoring the impact of fluorination on the physical properties of materials (Percec et al., 1995).
Eigenschaften
IUPAC Name |
2-[1-[2-(trifluoromethyl)phenyl]ethoxycarbonyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSSQWXBWXTINY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

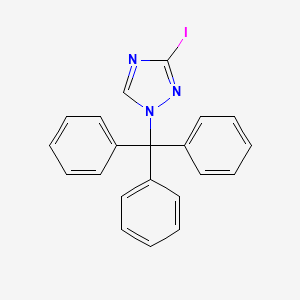
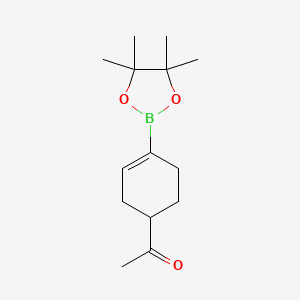
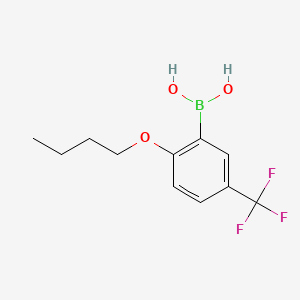
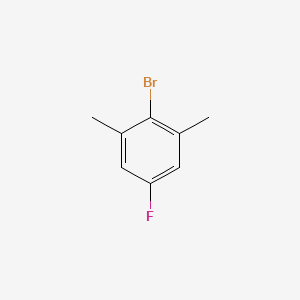
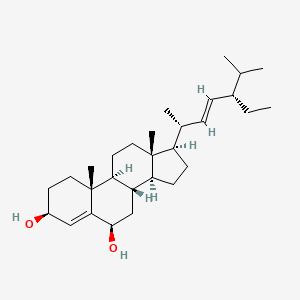
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
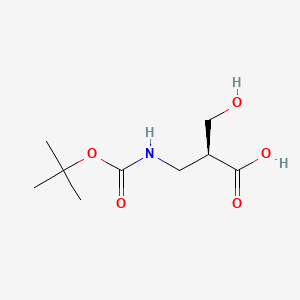
![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)
